molecular formula C15H18Cl2N2OS B8699304 2-(5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)ethanol CAS No. 178982-63-3

2-(5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl)ethanol

Cat. No. B8699304
Key on ui cas rn: 178982-63-3
M. Wt: 345.3 g/mol
InChI Key: IJGBLJMMGAVYSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05910506

Procedure details

To a suspension of 0.08 g (2.1 mmol)of lithium aluminium hydride in dry diethyl ether was added dropwise in nitrogen gas a solution of 0.766 g (2.05 mmol)of methyl [5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl]acetate (33)in diethyl ether (10 ml)under ice-cooling over 10 minutes with stirring. The reaction mixture was stirred at the same temperature for 0.5 hours and at room temperature for 1 hour, and then, there was added ice-water. The ether layer was separated by decantation, and the aqueous layer was extracted with diethyl ether. The ether extracts were combined, dried over magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was recrystallized from isopropyl ether, and filtered to give 0.58 g of 2-[5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl]ethanol (Compound I-81a)(yield 82%).
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
methyl [5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl]acetate
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[CH:9]=[C:10]([S:15][C:16]2[N:20]([CH3:21])[C:19]([CH2:22][C:23](OC)=[O:24])=[N:18][C:17]=2[CH:27]([CH3:29])[CH3:28])[CH:11]=[C:12]([Cl:14])[CH:13]=1>C(OCC)C>[Cl:14][C:12]1[CH:11]=[C:10]([S:15][C:16]2[N:20]([CH3:21])[C:19]([CH2:22][CH2:23][OH:24])=[N:18][C:17]=2[CH:27]([CH3:29])[CH3:28])[CH:9]=[C:8]([Cl:7])[CH:13]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.08 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Two
Name
methyl [5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazol-2-yl]acetate
Quantity
10 mL
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)SC1=C(N=C(N1C)CC(=O)OC)C(C)C
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling over 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at the same temperature for 0.5 hours and at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The ether layer was separated by decantation
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from isopropyl ether
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)SC1=C(N=C(N1C)CCO)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.58 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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